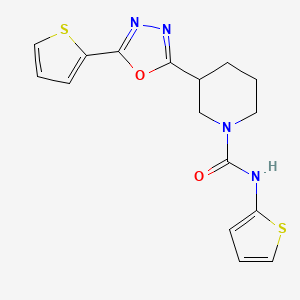![molecular formula C25H26N4O4 B2740046 N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1319130-29-4](/img/structure/B2740046.png)
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interactions with CB1 Cannabinoid Receptor
The compound SR141716, a close analog to the specified chemical structure, demonstrates potent and selective antagonism towards the CB1 cannabinoid receptor. Its molecular interaction studies, utilizing the AM1 molecular orbital method, have led to the development of unified pharmacophore models. These models help in understanding the antagonist activity against cannabinoid receptors, suggesting the compound's role in modulating cannabinoid-mediated physiological processes (Shim et al., 2002).
Structure-Activity Relationships of Pyrazole Derivatives
Research into the structure-activity relationships of pyrazole derivatives, including SR141716A (a compound related to the one ), has been pivotal in characterizing the cannabinoid receptor binding sites. These studies aim to find more selective and potent cannabimimetic ligands, potentially leading to therapeutic applications that can antagonize the harmful effects of cannabinoids (Lan et al., 1999).
Pharmacokinetic Characterization and Therapeutic Potential
Virtual screening targeting the urokinase receptor (uPAR) identified analogs showing significant activity in breast cancer cell invasion, migration, and adhesion assays. These compounds, through their biochemical assays and pharmacokinetic characterization, offer insights into their therapeutic potential against breast tumor metastasis, showcasing the broader pharmacological applications of such compounds (Wang et al., 2011).
Metabolism and Metabolite Activity
The in vitro metabolism of diarylpyrazoles, including SR141716A, reveals metabolites with modifications on the terminal group of the 3-substituent. Understanding the metabolic pathways and the activity of metabolites provides valuable information for drug development, indicating the compound's stability and efficacy (Zhang et al., 2005).
Synthesis and Evaluation of Analogues
The synthesis and evaluation of novel analogues, exploring the structural modifications of the aminopiperidine region, highlight the compound's significance in medicinal chemistry. These studies contribute to the understanding of structure-activity relationships, aiding in the design of more effective and selective ligands for cannabinoid receptors (Francisco et al., 2002).
特性
IUPAC Name |
N-[1-[5-(2,4-dimethylphenyl)pyrazolidine-3-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-15-3-5-19(16(2)11-15)20-13-21(28-27-20)25(31)29-9-7-18(8-10-29)26-24(30)17-4-6-22-23(12-17)33-14-32-22/h3-6,11-12,18,20-21,27-28H,7-10,13-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMRWLPCLNMIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(NN2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

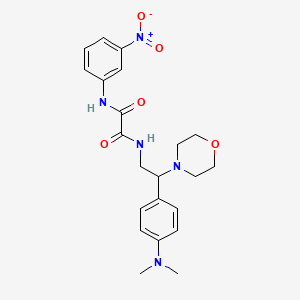
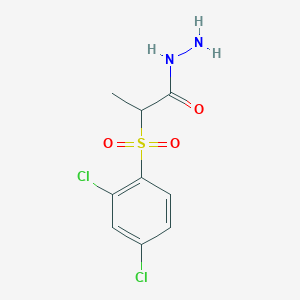
![1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2739967.png)
![5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
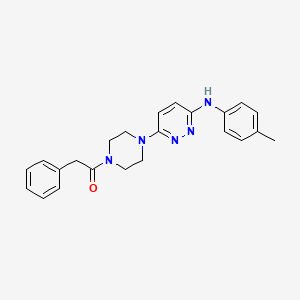
![1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2739976.png)

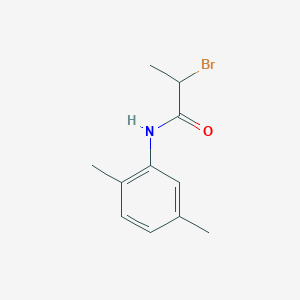
![2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2739981.png)

![4-Benzyl-4-azaspiro[2.5]octan-7-one](/img/structure/B2739983.png)
![8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B2739984.png)

